molecular formula C7H4BrClO2 B1599480 5-Bromo-4-chloro-2-hydroxybenzaldehyde CAS No. 876492-31-8

5-Bromo-4-chloro-2-hydroxybenzaldehyde

Cat. No. B1599480
M. Wt: 235.46 g/mol
InChI Key: JNRYILHFKYOXIK-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-hydroxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique physical and chemical properties. It is a useful reactant used in the synthesis of various pharmaceutical agents . It reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane .


Synthesis Analysis

The compound has been used in the synthesis of new mono organotin (IV) complexes with 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone . It has also been used in the synthesis of five oxovanadium (IV) complexes .


Molecular Structure Analysis

The molecular formula of 5-Bromo-4-chloro-2-hydroxybenzaldehyde is C7H4BrClO2 . The InChI code is 1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H . The molecular weight is 235.46 g/mol .


Chemical Reactions Analysis

5-Bromosalicylaldehyde reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane . It is the starting reagent for the synthesis of diarylamino-substituted N-methyl tetrahydrosalen ligand .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.46 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

  • Pharmaceutical Chemistry - SGLT2 Inhibitors
    • 5-Bromo-4-chloro-2-hydroxybenzaldehyde is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • The preparation involves using cheap, easily available dimethyl terephthalate as the raw starting material, and the compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Synthesis of Transition Metal Complexes

    • This compound can be used to synthesize transition metal complexes derived from Schiff base ligands .
    • The synthesis involves a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
    • These complexes were found to have potent in vitro antioxidant and antimicrobial activities . For example, Cu(II) complexes were found to be the most potent, with IC50 values ranging from 2.98 to 3.89 µM .
    • The complexes also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
  • Preparation of Benzodiazepine Diones

    • 4-Chloro-2-hydroxybenzaldehyde, a compound similar to 5-Bromo-4-chloro-2-hydroxybenzaldehyde, is used to prepare benzodiazepine diones as Hdm2 antagonists .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

Future Directions

The compound has been used in the formation of a series of dysprosium hydrogen-bonded organic frameworks with high stability and acid stimulus–response luminescence properties . The study investigated a series of highly stable metal–HOFs that are constructed by adjusting the substituents on the ligand . The acid-responsive “turn-on” solid-state fluorescence of metal HOFs is reported for the first time . The anti-counterfeiting test results show that the ink made from the samples before and after the acid treatment can achieve dual anti-counterfeiting properties under sunlight and ultraviolet light . In addition, the ion sensing experiment also shows that the sample solution soaked in acid can specifically recognize Pb(II) ions .

properties

IUPAC Name

5-bromo-4-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRYILHFKYOXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428277
Record name 5-bromo-4-chloro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-hydroxybenzaldehyde

CAS RN

876492-31-8
Record name 5-bromo-4-chloro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PN Patel, DJ Patel, HS Patel - Applied Organometallic …, 2011 - Wiley Online Library
… refluxed with 2-hydroxy-benzaldehyde and its derivatives, like 2-hydroxy-4-methoxybenzaldehyde, 4-chloro-2-hydroxybenzaldehyde and 5-bromo-4-chloro-2-hydroxybenzaldehyde in …
Number of citations: 12 onlinelibrary.wiley.com

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